molecular formula C21H36O2 B015056 Allopregnane-3alpha,20alpha-diol CAS No. 566-58-5

Allopregnane-3alpha,20alpha-diol

Cat. No. B015056
CAS RN: 566-58-5
M. Wt: 320.5 g/mol
InChI Key: YWYQTGBBEZQBGO-CGVINKDUSA-N
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Description

Synthesis Analysis

The synthesis of Allopregnane-3alpha,20alpha-diol involves the reduction of 5alpha-dihydroprogesterone (5alpha-DHP) catalyzed by 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs). This process yields Allopregnane-3alpha,20alpha-diol among other products, indicating a complex enzymatic pathway involving nicotinamide adenine dinucleotide cofactor binding and steroid substrate interactions (Trauger et al., 2002).

Molecular Structure Analysis

The molecular structure of Allopregnane-3alpha,20alpha-diol is derived from pregnanone derivatives, with modifications such as the addition of polar groups to increase water solubility and brain accessibility. This structural modification is critical for enhancing its neuroactive properties (Barbora Slavíková et al., 2009).

Chemical Reactions and Properties

Allopregnane-3alpha,20alpha-diol's chemical properties are influenced by its interactions with GABA(A) receptors, where it acts as a positive allosteric modulator. Its synthesis and activity are subject to enzymatic controls, which are critical for its roles in anxiolytic and anticonvulsant activities. The enzyme-catalyzed reactions leading to its formation and the potential for activation by various molecules have been studied to understand its regulatory mechanisms in vivo (Trauger et al., 2002).

Physical Properties Analysis

Allopregnane-3alpha,20alpha-diol's physical properties, such as solubility and membrane permeability, are crucial for its pharmacological effects. Modifications to its molecular structure aim to enhance these properties, thereby improving its bioavailability and therapeutic potential (Barbora Slavíková et al., 2009).

Chemical Properties Analysis

The chemical properties of Allopregnane-3alpha,20alpha-diol, including its interactions with neurotransmitter systems and modulation of receptor activities, underscore its significance in neurobiology and therapy. Its role in modulating GABAergic systems through enzymatic synthesis and its effects on neurotransmission and behavior highlight the importance of understanding its chemical characteristics (Trauger et al., 2002).

Scientific Research Applications

Neurosteroid Modulation in the Brain

Allopregnanolone, a neurosteroid derived from Allopregnane-3alpha,20alpha-diol, is known to exert significant neurobiological effects such as anxiolytic and anticonvulsant activities. This is achieved mainly through its potentiation of the GABA(A) receptor. The biosynthesis of allopregnanolone involves the reduction of 5alpha-dihydroprogesterone, catalyzed by 3alpha-hydroxysteroid dehydrogenases. Studies have shown that certain selective serotonin reuptake inhibitors (SSRIs) can alter the activity of enzymes involved in this conversion, thus affecting allopregnanolone levels in specific brain regions and influencing its neurosteroid production in a region-specific manner (Griffin & Mellon, 1999).

Role in Seizure Susceptibility

Endogenous brain allopregnanolone has been found to play a suppressive role in seizure susceptibility. Studies have revealed that social isolation in mice, which leads to a decrease in brain allopregnanolone content, significantly increases seizure susceptibility to GABA(A) receptor antagonists. This suggests a critical role of allopregnanolone in modulating GABA(A) receptor function and thereby influencing seizure thresholds (Matsumoto et al., 2003).

Implications in Psychiatric Disorders

Allopregnanolone and 5alpha-dihydroprogesterone, key neuroactive steroids synthesized in the brain from Allopregnane-3alpha,20alpha-diol, have shown potential roles in psychiatric disorders. Decreased levels of these neurosteroids in patients with severe depression have been normalized by treatments like fluoxetine, suggesting their significant role in the pathology and treatment of psychiatric conditions. This points towards the importance of neurosteroidogenic enzymatic activities in designing therapeutic strategies for psychiatric disorders (Guidotti et al., 2001).

Potential Therapeutic Role in Neurodegenerative Diseases

Allopregnanolone has demonstrated the ability to promote neurogenesis, both in vitro and in vivo, in models of neurodegenerative diseases like Alzheimer's. This indicates its potential as a therapeutic agent for neuroregeneration and neuron restoration in such conditions, highlighting its significant role in neuroprotection and regeneration (Brinton & Wang, 2006).

properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQTGBBEZQBGO-CGVINKDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859115
Record name Allopregnanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allopregnane-3alpha,20alpha-diol

CAS RN

566-58-5
Record name 5α-Pregnane-3α,20α-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnane-3alpha,20alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allopregnanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOPREGNANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97N2Q625GO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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